5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine
Description
Chemical Name: 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine
Molecular Formula: C₅H₄BrClN₂O₂S
Molecular Weight: 271.53 g/mol
CAS Number: 79091-24-0
Structural Features: A pyrimidine ring substituted with bromine (C5), chlorine (C4), and a methylsulfonyl group (C2). The sulfonyl group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the pyrimidine ring. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of covalent inhibitors and kinase-targeting drugs .
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O2S/c1-12(10,11)5-8-2-3(6)4(7)9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATRNESSGITUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286661 | |
| Record name | 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79091-24-0 | |
| Record name | 79091-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-BROMO-4-CHLORO-2-(METHYLSULFONYL)PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60286661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted pyrimidine derivatives.
Oxidation and Reduction Products: These reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of pyrimidine derivatives on various biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Related Pyrimidine Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl (SO₂Me) group significantly enhances electrophilicity at C2 and C4, making these positions reactive toward nucleophilic substitution. Bromine and chlorine further activate the ring .
- Steric Effects: Bulky substituents (e.g., morpholine in 5-Bromo-2-chloro-4-morpholinopyrimidine) reduce reactivity at adjacent positions .
- Biological Relevance : Compounds with amine substituents (e.g., 5-Bromo-2-(methylsulfonyl)pyrimidin-4-amine) show improved hydrogen-bonding capacity, critical for target engagement in drug discovery .
Biological Activity
5-Bromo-4-chloro-2-(methylsulfonyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and chlorine substituents on the pyrimidine ring, along with a methylsulfonyl group. This unique combination of functional groups contributes to its reactivity and potential biological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including kinases and other metabolic enzymes. The inhibition often occurs through binding to the active sites or allosteric sites of these enzymes, altering their conformation and function .
- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with key signaling molecules, thus affecting processes such as cell proliferation, differentiation, and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially effective against strains like Staphylococcus aureus .
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : In studies comparing various compounds, it was observed that related pyrimidine derivatives demonstrated MIC values that suggest effective inhibition against several bacterial strains .
Case Studies
- Study on Antibacterial Efficacy : A study examined the antibacterial effects of several pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, with an MIC value reported at 40 µg/mL against Staphylococcus aureus .
- Kinase Inhibition : In another investigation focusing on kinase inhibitors, derivatives of pyrimidines were tested for their ability to inhibit Cyclin-dependent kinase 2 (CDK2). Compounds structurally similar to this compound showed promising IC50 values in the nanomolar range, indicating strong inhibitory potential .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
